



## Methyl N-methylglycinate Hydrochloride: A **Versatile Building Block in Drug Discovery**

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Compound of Interest		
Compound Name:	Methyl N-methylglycinate hydrochloride	
Cat. No.:	B554668	Get Quote

#### Introduction

Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine). [1][2][3] This compound serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its utility stems from its bifunctional nature, possessing both a secondary amine and a methyl ester group, which allows for its incorporation into a wide array of molecular scaffolds. This application note provides a comprehensive overview of the applications of methyl N-methylglycinate **hydrochloride** in drug discovery, complete with detailed experimental protocols and an exploration of its role in modulating key signaling pathways.

## **Key Applications in Drug Discovery**

Methyl N-methylglycinate hydrochloride is a valuable precursor for the synthesis of a variety of biologically active molecules, including:

- Creatine and its Analogs: As a direct precursor to the sarcosine backbone, it is instrumental in the synthesis of creatine, a vital molecule in cellular energy metabolism.[4][5][6]
- Peptides and Peptidomimetics: The incorporation of N-methylated amino acids, such as sarcosine, into peptide chains can enhance their metabolic stability, membrane permeability, and oral bioavailability.[7][8][9]



- Neurological Drug Candidates: Given sarcosine's role as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, its derivatives are key targets in the development of therapeutics for neurological and psychiatric disorders.[9][10][11]
- Heterocyclic Compounds: The reactive nature of the amine and ester functionalities makes it
  a suitable starting material for the synthesis of various heterocyclic systems, which are
  prevalent in many drug scaffolds.[12]

### **Data Presentation**

The following tables summarize quantitative data for key synthetic transformations involving sarcosine derivatives, analogous to reactions with **methyl N-methylglycinate hydrochloride**.

Table 1: Synthesis of Creatine Monohydrate from Sarcosine Salts and Cyanamide

Startin g Materi al	Cyana mide (molar eq.)	Base	Solven t	Tempe rature (°C)	рН	Yield (%)	Purity	Refere nce
Sodium Sarcosi nate	1.0 - 1.2	NH4OH	Water	70-80	9-12	72.2	Not Specifie d	[13]
Sodium Sarcosi nate	1.25	None	Water/ Methan ol	Reflux	8.5	56	100%	[4]
Sodium Sarcosi nate	1.2	Acetic Acid	Water/ Methan ol	70	8.5	73.3	88.1% Creatin e	[4]
Potassi um Sarcosi nate	Not Specifie d	Not Specifie d	Water	50-100	9.0- 10.0	75.3	Pure	[4]

Table 2: Synthesis of N-Formyl-N-methylglycinate Ethyl Ester



Starting Material	Reagents	Base	Solvent	Reaction Time	Yield (%)	Referenc e
Ethyl N- methylglyci nate hydrochlori de	Ethyl formate	Potassium carbonate	Ethanol	Overnight	85	[13]

## **Experimental Protocols**

Protocol 1: Synthesis of Creatine Monohydrate from Sarcosine and Cyanamide (Analogous for **Methyl N-methylglycinate hydrochloride**)

This protocol is adapted from established methods for creatine synthesis.[4][5][6]

#### Materials:

- Sarcosine (or Methyl N-methylglycinate hydrochloride)
- Cyanamide
- Aqueous Ammonia (household)
- Ethanol
- Deionized Water
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Büchner funnel and filter paper



#### Procedure:

- In a round-bottom flask, dissolve sarcosine (1.0 eq.) in deionized water.
- Add aqueous ammonia to the solution to act as a base.
- To the stirred solution, add cyanamide (1.0-1.2 eq.).
- Attach a reflux condenser and heat the reaction mixture to 70-80°C for 2-4 hours.
- After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the creatine monohydrate.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.
- Dry the purified creatine monohydrate in a desiccator.

Protocol 2: Incorporation of Sarcosine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an N-methylated amino acid like sarcosine into a peptide chain on a solid support.[7][8][9][14]

#### Materials:

- Fmoc-protected amino acid resin
- Fmoc-Sar-OH (N-Fmoc-N-methylglycine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)



- Piperidine solution (20% in DMF)
- DCM (Dichloromethane)
- Solid-phase peptide synthesis vessel
- Shaker or automated peptide synthesizer

#### Procedure:

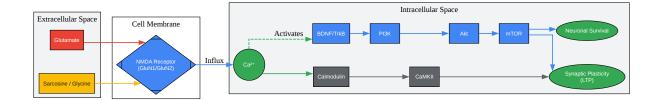
- Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-Sar-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
- Coupling: Add the activated Fmoc-Sar-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
- Coupling Confirmation: Monitor the coupling reaction using a colorimetric test such as the Kaiser test (for primary amines) or the isatin test (for secondary amines). For N-methylated amino acids, a bromophenol blue test can be used.[14] If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
- Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).



# Signaling Pathway and Experimental Workflow Diagrams

NMDA Receptor Signaling Pathway

Sarcosine acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This enhances NMDA receptor function, leading to an influx of Ca2+ ions. The increased intracellular calcium can activate several downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF)/Akt/mTOR pathway, which is crucial for neuronal survival, synaptic plasticity, and memory.[10][11][14][15][16]



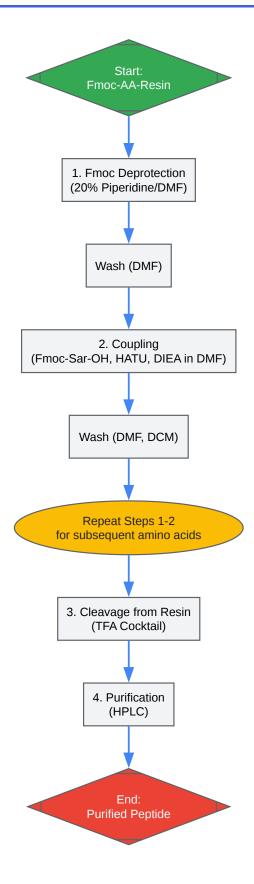
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NMDA receptor signaling cascade enhanced by sarcosine.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing a sarcosine residue.





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Workflow for solid-phase synthesis of a sarcosine peptide.



## Conclusion

**Methyl N-methylglycinate hydrochloride** is a highly valuable and versatile building block in drug discovery. Its application spans the synthesis of nutraceuticals like creatine, the strategic modification of peptides to improve their pharmacological properties, and the development of novel therapeutics targeting the central nervous system. The protocols and data provided herein serve as a practical guide for researchers and scientists in leveraging this important synthetic intermediate for the advancement of new pharmaceutical agents.

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